
5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a tetrazole ring and cyano group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrazole ring.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Bromination: The final step involves the bromination of the compound to yield the desired product.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: The compound is employed in biochemical assays and as a marker in biological studies.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The cyano group and tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
When compared to other tetrazolium salts, 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide stands out due to its unique structure and reactivity. Similar compounds include:
Tetrazolium Blue: Known for its use in biochemical assays.
Tetrazolium Red: Commonly used in cell viability assays.
Tetrazolium Violet: Utilized in various diagnostic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
90217-01-9 |
|---|---|
Molecular Formula |
C16H16BrN5 |
Molecular Weight |
358.24 g/mol |
IUPAC Name |
2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile;bromide |
InChI |
InChI=1S/C16H15N5.BrH/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2;/h3-10H,1-2H3,(H,18,19);1H |
InChI Key |
YWCKNXCEUSEMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)

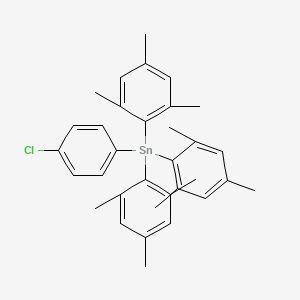
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
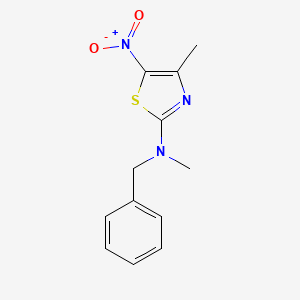
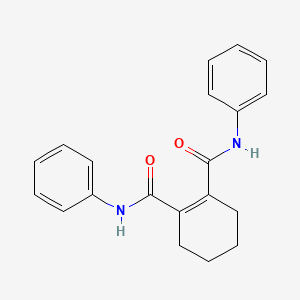
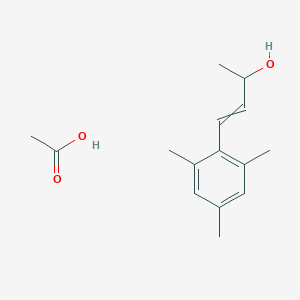
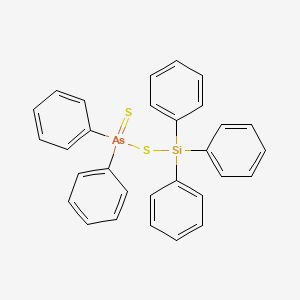



![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
